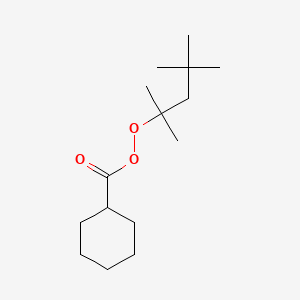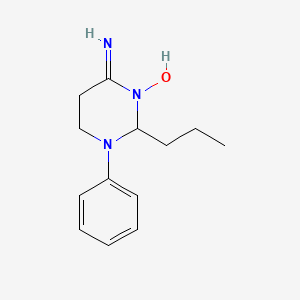![molecular formula C17H15N3O2 B14631723 N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea CAS No. 56914-13-7](/img/structure/B14631723.png)
N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring and a pyridine ring connected through a urea linkage, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea typically involves the reaction of naphthylamine with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell wall synthesis in fungi or bacteria, leading to their death .
類似化合物との比較
Similar Compounds
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds are similar in structure and are used as ligands in catalysis.
N-(Naphthalen-1-yl) phenazine-1-carboxamide: Known for its fungicidal properties.
Uniqueness
N-Naphthalen-1-yl-N’-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea is unique due to its specific combination of naphthalene and pyridine rings, which imparts distinct chemical and biological properties
特性
CAS番号 |
56914-13-7 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC名 |
1-naphthalen-1-yl-3-[(1-oxidopyridin-1-ium-4-yl)methyl]urea |
InChI |
InChI=1S/C17H15N3O2/c21-17(18-12-13-8-10-20(22)11-9-13)19-16-7-3-5-14-4-1-2-6-15(14)16/h1-11H,12H2,(H2,18,19,21) |
InChIキー |
SPIIKPFHKLZEIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=[N+](C=C3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


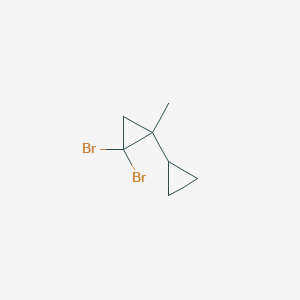
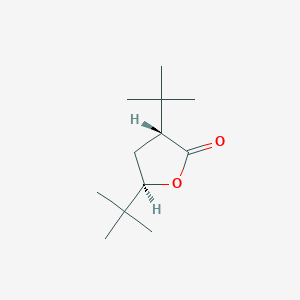
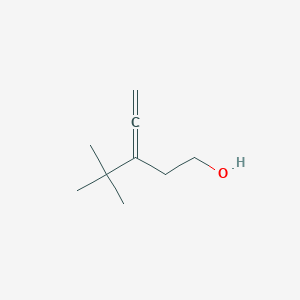

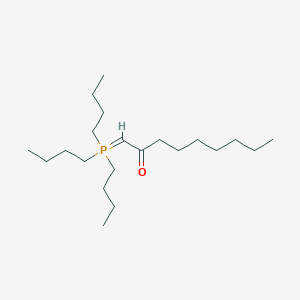
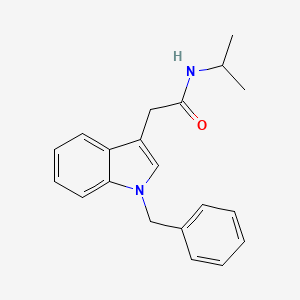
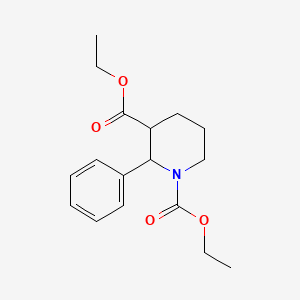
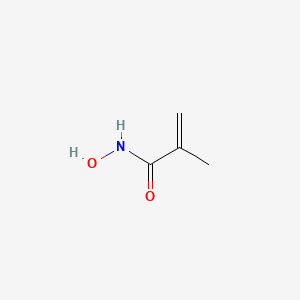
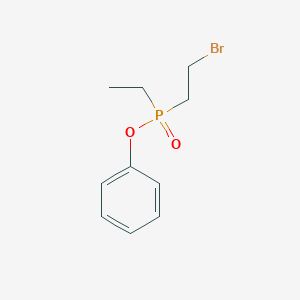
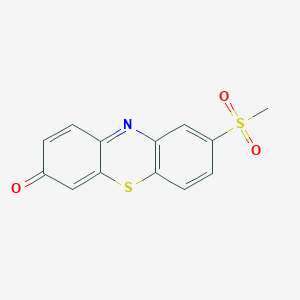
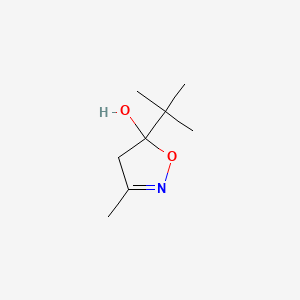
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
